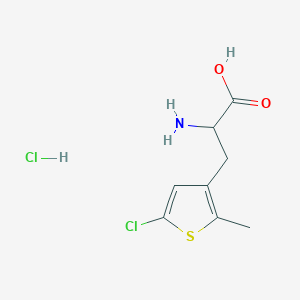![molecular formula C12H18ClN3O2 B2910734 N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride CAS No. 1156040-23-1](/img/structure/B2910734.png)
N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride, commonly known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. Lidocaine hydrochloride is a white crystalline powder that is soluble in water and alcohol. It is a member of the amide class of local anesthetics and is structurally similar to other amide local anesthetics such as bupivacaine and ropivacaine.
Mécanisme D'action
Lidocaine hydrochloride works by blocking the sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered.
Biochemical and Physiological Effects:
Lidocaine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to modulate the immune response. Lidocaine hydrochloride has also been shown to have analgesic and antiarrhythmic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine hydrochloride is widely used in laboratory experiments due to its ability to block nerve impulses and reduce pain. However, there are limitations to its use, such as the potential for toxicity at high doses.
Orientations Futures
There are a number of potential future directions for research on lidocaine hydrochloride. One area of research is the development of new formulations of the drug that can be administered in different ways, such as transdermal patches or inhalation. Another area of research is the development of new drugs that are structurally similar to lidocaine hydrochloride but have improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for further research on the long-term effects of lidocaine hydrochloride use, particularly in high-risk populations such as pregnant women and children.
Méthodes De Synthèse
Lidocaine hydrochloride is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethylene oxide to form N,N-diethyl-2-(2-methoxyphenyl)acetamide. This intermediate is then reacted with acetyl chloride to form N-[2-(2-methoxyphenyl)-2-(ethylamino)acetyl]acetamide. Finally, this compound is reacted with hydrochloric acid to form lidocaine hydrochloride.
Applications De Recherche Scientifique
Lidocaine hydrochloride has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been studied for its potential use in treating various medical conditions such as neuropathic pain, chronic pain, and postoperative pain. Lidocaine hydrochloride has also been studied for its use as an antiarrhythmic agent in the treatment of cardiac arrhythmias.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(ethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-3-13-8-12(17)15-11-6-4-10(5-7-11)14-9(2)16;/h4-7,13H,3,8H2,1-2H3,(H,14,16)(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUXWDZJHOKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)
![1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2910654.png)
![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)
![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)



![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2910665.png)
![3-Fluorosulfonyloxy-5-(spiro[2.5]octan-7-ylcarbamoyl)pyridine](/img/structure/B2910667.png)


![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2910673.png)

